Desdiacetylvecuronium bromide
Overview
Description
Desdiacetylvecuronium bromide is a derivative of vecuronium bromide, a nondepolarizing neuromuscular blocking agent. It is primarily used in medical settings to induce skeletal muscle relaxation during surgical procedures. This compound is chemically designated as [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] bromide .
Scientific Research Applications
Desdiacetylvecuronium bromide has several scientific research applications, including:
Mechanism of Action
Target of Action
Desdiacetylvecuronium bromide, also known as Vecuronium, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the nicotinic cholinergic receptors located at motor end plates . These receptors play a crucial role in muscle contraction by mediating the action of acetylcholine, a neurotransmitter that transmits signals across a neuromuscular junction .
Mode of Action
Vecuronium acts by competitively binding to nicotinic cholinergic receptors . This binding decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction . As a result, it inhibits depolarization, blocking the transmission of nerve impulses and leading to muscle relaxation .
Biochemical Pathways
The principal pharmacologic effects of vecuronium revolve around its competitive binding of cholinergic receptors located at motor end plates . This competitive binding results in muscle relaxant effects that are typically employed as an adjunct to general anesthesia . .
Pharmacokinetics
Vecuronium has a distribution volume (Vd) of 0.3 to 0.4 L/kg . It is metabolized in the liver to its active metabolite, 3-desacetyl vecuronium, which has about half the activity of the parent drug . The compound is primarily excreted in the feces (40% to 75%), and urine (30% as unchanged drug and metabolites) .
Result of Action
The administration of vecuronium results in muscle relaxation . This is typically employed as an adjunct to general anesthesia to facilitate endotracheal intubation and to relax skeletal muscles during surgery or mechanical ventilation in adequately sedated ICU patients .
Action Environment
The neuromuscular blocking action of vecuronium is slightly enhanced in the presence of potent inhalation anesthetics . If vecuronium is first administered more than 5 minutes after the start of the inhalation of enflurane, isoflurane, or halothane, or when steady-state has been achieved, the intubating dose of vecuronium may be decreased by approximately 15% . This suggests that the action, efficacy, and stability of vecuronium can be influenced by environmental factors such as the presence of other drugs and the timing of administration.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desdiacetylvecuronium bromide is synthesized through the hydrolysis of vecuronium bromide. The hydrolysis process involves the removal of acetyl groups from vecuronium bromide, resulting in the formation of this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrolysis reactions under controlled conditions. The reaction is carried out in aqueous solutions with specific pH levels and temperatures to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: Desdiacetylvecuronium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .
Comparison with Similar Compounds
Vecuronium bromide: A nondepolarizing neuromuscular blocking agent used for anesthesia.
Rocuronium bromide: Another nondepolarizing neuromuscular blocking agent with a faster onset of action.
Pancuronium bromide: A neuromuscular blocking agent with a longer duration of action.
Uniqueness: Desdiacetylvecuronium bromide is unique due to its specific hydrolysis process, which results in the removal of acetyl groups. This modification affects its pharmacokinetics and pharmacodynamics, making it distinct from other neuromuscular blocking agents .
Properties
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGWZHJLXJPNBY-DSBFZBMTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73319-30-9 | |
Record name | 3,17-bis-deacetylvecuronium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073319309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2beta,3alpha,5alpha,8xi,9xi,14xi,16beta,17beta)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESDIACETYLVECURONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OOL7F2LC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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